

AM-0902: Application in Respiratory Disease Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and various non-neuronal cells within the respiratory tract, including epithelial and smooth muscle cells. It functions as a key sensor of environmental irritants, pollutants, and endogenous inflammatory mediators. Activation of TRPA1 in the airways is implicated in the pathophysiology of a range of respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cough, by triggering neurogenic inflammation, bronchoconstriction, and mucus secretion. As a TRPA1 antagonist, **AM-0902** presents a promising therapeutic tool for investigating and potentially treating these conditions.

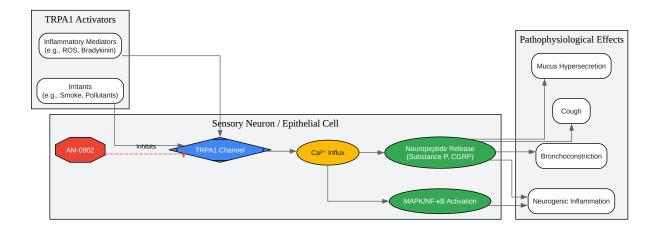
These application notes provide an overview of the potential uses of **AM-0902** in preclinical respiratory disease research, along with detailed protocols for in vivo studies based on established models of airway inflammation and hyperresponsiveness.

Mechanism of Action: TRPA1 Signaling in the Respiratory Tract



TRPA1 channels on vagal sensory nerve fibers innervating the airways are activated by a wide array of stimuli, including cigarette smoke, environmental pollutants, and endogenous inflammatory molecules such as reactive oxygen species (ROS) and bradykinin. This activation leads to an influx of calcium ions (Ca²+), triggering the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP). These neuropeptides act on surrounding cells, causing vasodilation, plasma extravasation (edema), and smooth muscle contraction (bronchoconstriction), collectively known as neurogenic inflammation. Furthermore, TRPA1 activation on non-neuronal cells can directly contribute to the inflammatory response. In lung epithelial cells, TRPA1 activation by lipopolysaccharide (LPS) can lead to a cascade involving NADPH oxidase activation, ROS production, and the activation of MAPK/NF-kB signaling, resulting in the production of pro-inflammatory cytokines.[2][3][4]

AM-0902, by selectively blocking the TRPA1 channel, is expected to inhibit these downstream effects, thereby reducing airway inflammation, hyperresponsiveness, and other symptoms associated with TRPA1 activation in respiratory diseases.



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Caption: Simplified signaling pathway of TRPA1 activation and inhibition by **AM-0902** in the airways.

Data Presentation: Efficacy of TRPA1 Antagonists in Preclinical Respiratory Models

While specific data for **AM-0902** in respiratory models is not yet widely published, the following tables summarize representative data from studies using other potent and selective TRPA1 antagonists in well-established animal models of asthma and acute lung injury. These data provide a strong rationale for the potential efficacy of **AM-0902** in similar experimental settings.

Table 1: Effect of TRPA1 Antagonism on Airway Inflammation in an Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats

| Treatment Group | Total Cells in BALF (x10 ⁵) | Eosinophils in BALF (x10 ⁴) | Neutrophils in BALF (x10 ⁴) |
|--------------------------------|--|--|--|
| Naive | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| OVA + Vehicle | 7.8 ± 1.1 | 3.5 ± 0.6 | 1.9 ± 0.4 |
| OVA + TRPA1 | | | |
| Antagonist (e.g., GDC-0334) | 3.2 ± 0.5# | 1.2 ± 0.3# | 0.5 ± 0.2# |
| Data are presented as | | | |
| mean ± SEM. p < 0.05 | | | |
| compared to Naive | | | |
| group. #p < 0.05 | | | |
| compared to OVA + | | | |
| Vehicle group. Data | | | |
| adapted from | | | |
| preclinical studies with | | | |
| TRPA1 antagonists. | | | |

Table 2: Effect of TRPA1 Antagonism on Airway Hyperresponsiveness (AHR) in an OVA-Induced Allergic Asthma Model in Guinea Pigs



| Treatment Group | PC100 (Histamine, mg/mL) |
|---|--------------------------|
| Saline + Vehicle | 2.5 ± 0.4 |
| OVA + Vehicle | 0.8 ± 0.2 |
| OVA + TRPA1 Antagonist (e.g., BI01305834) | 1.9 ± 0.3# |
| Data are presented as mean ± SEM. PC100 is the provocative concentration of histamine causing a 100% increase in baseline airway resistance. p < 0.05 compared to Saline + Vehicle group. #p < 0.05 compared to OVA + Vehicle group. Data adapted from preclinical studies with TRPA1 antagonists.[5] | |

Table 3: Effect of TRPA1 Antagonism in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice



| Treatment Group | Total Cells in BALF (x10 ⁵) | Neutrophils in BALF (x10⁵) | MPO Activity (U/mL) |
|--|--|-------------------------------|------------------------|
| Saline + Vehicle | 1.2 ± 0.3 | 0.1 ± 0.04 | 0.5 ± 0.1 |
| LPS + Vehicle | 9.5 ± 1.5 | 7.8 ± 1.2 | 3.2 ± 0.5 |
| LPS + TRPA1 Antagonist (e.g., HC- 030031) | 4.1 ± 0.8# | 3.2 ± 0.6# | 1.4 ± 0.3# |
| Data are presented as mean ± SEM. MPO (Myeloperoxidase) is | | | |
| an indicator of neutrophil infiltration. | | | |
| p < 0.05 compared to Saline + Vehicle group. #p < 0.05 | | | |
| compared to LPS + Vehicle group. Data | | | |
| adapted from preclinical studies with | | | |
| TRPA1 antagonists.[3] | | | |

Experimental Protocols

[<mark>6</mark>]

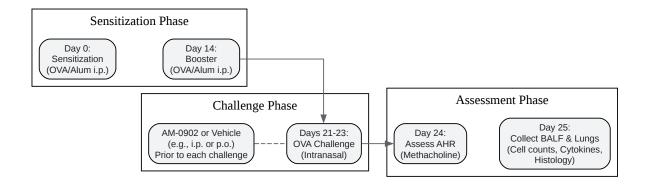
The following are detailed methodologies for key experiments to evaluate the efficacy of **AM-0902** in preclinical models of respiratory disease. These protocols are based on established procedures used for other TRPA1 antagonists.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is used to assess the effect of **AM-0902** on allergic airway inflammation and hyperresponsiveness.



Experimental Workflow:



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Caption: Experimental workflow for the OVA-induced allergic asthma model.

Methodology:

- Animals: BALB/c mice (female, 6-8 weeks old) are commonly used.
- Sensitization: On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 μg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 μL saline.
- Drug Administration: Prior to each challenge (e.g., 1 hour before), administer AM-0902 or vehicle control via an appropriate route (e.g., i.p. or oral gavage). The dosage of AM-0902 should be determined based on preliminary pharmacokinetic and dose-ranging studies.
- Airway Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 50 μ g of OVA in 50 μ L of saline under light anesthesia.
- Assessment of Airway Hyperresponsiveness (AHR): On day 24, measure AHR in response
 to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or
 a forced oscillation technique to determine lung resistance and compliance.



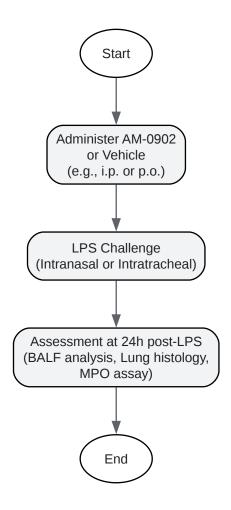
- Bronchoalveolar Lavage (BAL) and Lung Tissue Collection: On day 25, euthanize the mice and perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
- BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant. Use
 the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA. Resuspend the cell
 pellet and perform total and differential cell counts (macrophages, eosinophils, neutrophils,
 lymphocytes) using cytospin preparations stained with a modified Wright-Giemsa stain.
- Histopathology: Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
 Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This model is used to evaluate the effect of **AM-0902** on acute, non-allergic airway inflammation.

Experimental Workflow:





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Caption: Experimental workflow for the LPS-induced acute lung injury model.

Methodology:

- Animals: C57BL/6 mice (male or female, 8-10 weeks old) are commonly used.
- Drug Administration: Administer AM-0902 or vehicle control (e.g., 1 hour before LPS challenge).
- LPS Challenge: Anesthetize the mice and instill lipopolysaccharide (LPS) from E. coli (e.g., 10 μg in 50 μL of sterile saline) intranasally or intratracheally.
- Sample Collection: At 24 hours post-LPS challenge, euthanize the mice and collect BAL fluid and lung tissue as described in Protocol 1.
- Analysis:



- BAL Fluid: Perform total and differential cell counts, with a focus on neutrophils. Measure protein concentration in the supernatant as an indicator of vascular permeability. Analyze pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by ELISA.
- Lung Tissue: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO)
 activity, a quantitative index of neutrophil infiltration. Process the remaining lung tissue for
 histopathological examination (H&E staining) to assess lung injury, including alveolar wall
 thickening, edema, and inflammatory cell infiltration.

Concluding Remarks

AM-0902, as a potent and selective TRPA1 antagonist, holds significant promise for advancing our understanding of the role of TRPA1 in respiratory diseases. The protocols and data presented here, based on studies with similar compounds, provide a solid foundation for researchers to design and execute experiments to investigate the therapeutic potential of **AM-0902** in preclinical models of asthma and COPD. Further studies are warranted to elucidate the specific in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile of **AM-0902** in the context of respiratory pathophysiology.

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